

## Commercial Suppliers and Availability of Cabazitaxel-d9: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Cabazitaxel-d9**, a deuterated internal standard crucial for the accurate quantification of the chemotherapeutic agent Cabazitaxel. This document outlines key technical data from various suppliers, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of the signaling pathways influenced by Cabazitaxel.

## **Commercial Availability and Specifications**

**Cabazitaxel-d9** is available from several commercial suppliers as a high-purity analytical standard. It is primarily intended for use as an internal standard in bioanalytical methods to ensure the accuracy and precision of Cabazitaxel quantification in biological matrices.[1][2] Below is a summary of the technical data provided by prominent suppliers.



Supplier	Catalog Number	CAS Number	Molecular Formula	Formula Weight ( g/mol )	Purity
Cayman Chemical	28488	1383572-19- 7	C45H48D9NO1	845.0	≥99%
Artis Standards	ISD0426	1383572-19- 7	Not Specified	Not Specified	Not Specified
MedChemEx press	HY-15459S	1383572-19- 7	C45H48D9NO1	845	>98%
Simson Pharma	C690027	1383572-19- 7	C45H48D9NO1	845.00	Not Specified
Biosynth	IFC57219	1383572-19- 7	C45H48D9NO1	845	Not Specified
Veeprho	Not Specified	1383572-19- 7	C45H48D9NO1	Not Specified	Not Specified

# Experimental Protocol: Quantification of Cabazitaxel in Human Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the quantitative determination of Cabazitaxel in human plasma using **Cabazitaxel-d9** as an internal standard.[3]

### **Materials and Reagents**

- Cabazitaxel analytical standard
- Cabazitaxel-d9 internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium hydroxide (4%)



- · n-Butyl chloride
- Human plasma (lithium heparinized)
- Reversed-phase C18 column

#### **Preparation of Stock and Working Solutions**

- Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabazitaxel in methanol.
- Cabazitaxel-d9 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve
   Cabazitaxel-d9 in methanol.
- Working Solutions: Prepare serial dilutions of the Cabazitaxel stock solution in 50% methanol to create calibration standards. Prepare a working solution of Cabazitaxel-d9 in 50% methanol.

### **Sample Preparation (Liquid-Liquid Extraction)**

- To 100 μL of human plasma, add 20 μL of 4% ammonium hydroxide.
- Add a known amount of Cabazitaxel-d9 internal standard working solution.
- Add 100 μL of acetonitrile and 1 mL of n-butyl chloride.
- Vortex mix for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

#### **LC-MS/MS Conditions**

• Chromatographic Column: Reversed-phase C18



Mobile Phase: Gradient of acetonitrile and water

Flow Rate: 0.20 mL/min

Injection Volume: 10 μL

Mass Spectrometer: Triple quadrupole

Ionization Mode: Positive electrospray ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Cabazitaxel: m/z 836 > 555[3]

Cabazitaxel-d9: m/z 842 > 561[3]

#### **Method Validation Parameters**

The analytical method should be validated according to ICH guidelines, evaluating specificity, accuracy, precision, linearity, range, and robustness.[4][5]

Caption: Experimental workflow for Cabazitaxel quantification.

## **Signaling Pathways of Cabazitaxel**

Cabazitaxel, a second-generation taxane, exerts its anticancer effects primarily by disrupting microtubule dynamics, which are essential for cell division.[6] Additionally, it has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

#### Microtubule Stabilization

Cabazitaxel binds to β-tubulin, a subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

### PI3K/AKT and p53 Signaling Pathways

Recent studies have indicated that Cabazitaxel can also influence cellular signaling pathways. It has been shown to suppress the PI3K/AKT pathway, which is a critical regulator of cell

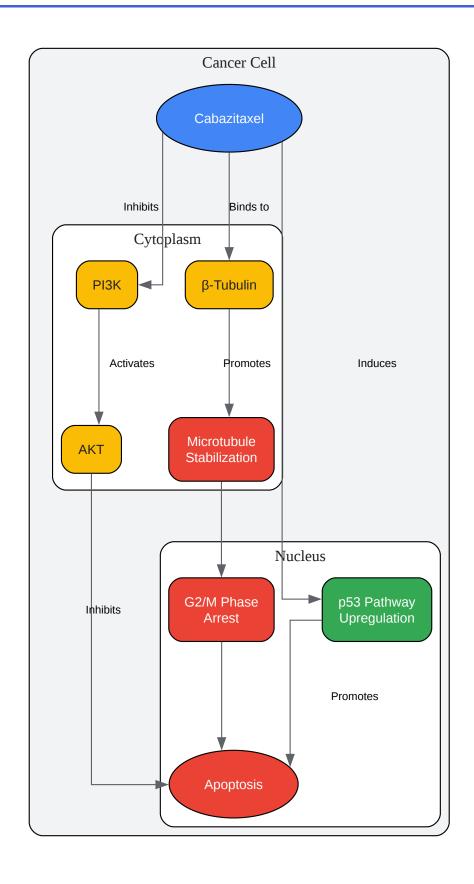


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growth, proliferation, and survival.[1] By inhibiting this pathway, Cabazitaxel can further contribute to the induction of apoptosis in cancer cells. Furthermore, transcriptome analysis has revealed that Cabazitaxel treatment can lead to the upregulation of genes involved in the p53 signaling pathway, a key tumor suppressor pathway.[7]





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Caption: Cabazitaxel's mechanism of action.



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